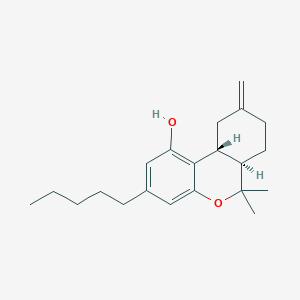
3-Pyridyl isothiocyanate
Vue d'ensemble
Description
3-Pyridyl isothiocyanate (Py NCS) is an isothiocyanate derivative . It has a molecular formula of C6H4N2S and a molecular weight of 136.17 . It is a yellow liquid .
Synthesis Analysis
A one-pot preparation of pyridyl isothiocyanates (ITCs) from their corresponding amines has been developed. This method involves aqueous iron(III) chloride-mediated desulfurization of a dithiocarbamate salt that is generated in situ by treatment of an amine with carbon disulfide in the presence of DABCO or sodium hydride .Molecular Structure Analysis
The molecular structure of 3-Pyridyl isothiocyanate is represented by the SMILES stringS=C=Nc1cccnc1 . Physical And Chemical Properties Analysis
3-Pyridyl isothiocyanate has a refractive index of n20/D 1.665 (lit.) and a boiling point of 231-233 °C (lit.). Its density is 1.22 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Pyridyl Isothiocyanates
A one-pot preparation of pyridyl isothiocyanates (ITCs) from their corresponding amines has been developed . This method involves aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt that is generated in situ by treatment of an amine with carbon disulfide in the presence of DABCO or sodium hydride .
Biological Activities
Isothiocyanates (ITCs) constitute an important class of natural products that are abundant in many cruciferous vegetables . ITCs have versatile biological activities, ranging from anticancer and chemoprotective properties to agrochemical activities .
Synthesis of Various Organic Compounds
ITCs are also useful intermediates for the synthesis of various sulfur- and nitrogen-containing organic compounds , especially for heterocycles .
Synthesis of Heterocycles
Numerous methods for preparing ITCs have been developed using different starting materials such as amines , tertiary alcohols , halides , nitrile oxides , azides , isocyanides . Among these starting materials, amines are usually employed because of their broad availability and versatility .
Synthesis of Pyridyl-substituted ITCs
Most reported methods are highly effective for the synthesis of alkyl and electron-rich aryl ITCs, but their applicability to pyridyl-substituted ITCs is limited due to the lower nucleophilicity of pyridyl amines . In fact, the synthesis of ITCs from pyridyl amines proved to be more difficult than that from aryl amines .
Industrial Testing Applications
3-Pyridyl Isothiocyanate is used in industrial testing applications .
Mécanisme D'action
Target of Action
Isothiocyanates, a class of compounds to which 3-isothiocyanatopyridine belongs, are known for their versatile biological activities, including anticancer and chemoprotective properties .
Mode of Action
Isothiocyanates, in general, are known to interact with biological targets in a variety of ways, often involving the formation of covalent bonds with amino acid residues in proteins . This can lead to changes in the function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Isothiocyanates are known to influence a variety of biochemical pathways, often related to cellular stress responses and detoxification processes . These effects can have downstream consequences on cell survival and proliferation.
Result of Action
Given the known activities of other isothiocyanates, it is plausible that 3-isothiocyanatopyridine could influence cell survival, proliferation, and stress responses .
Safety and Hazards
Propriétés
IUPAC Name |
3-isothiocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c9-5-8-6-2-1-3-7-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSZFBSYWXMXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371937 | |
| Record name | 3-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridyl isothiocyanate | |
CAS RN |
17452-27-6 | |
| Record name | 3-Pyridyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-isothiocyanatopyridine a useful reagent in analytical chemistry?
A1: 3-Isothiocyanatopyridine, also known as 3-pyridyl isothiocyanate, exhibits favorable reactivity with amines, forming thiourea derivatives that are readily detectable using liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). [] This property makes it a valuable derivatization reagent for analyzing amines. []
Q2: How does the structure of 3-isothiocyanatopyridine facilitate its use in LC/ESI-MS/MS?
A2: The thiourea derivatives formed by the reaction of 3-isothiocyanatopyridine with amines demonstrate efficient separation on reversed-phase columns used in LC. [] Furthermore, during the MS/MS analysis, the collision-induced dissociation of these derivatives primarily leads to the cleavage of the C-N bond within the thiourea structure. This results in a single, intense product ion, significantly enhancing detection sensitivity. []
Q3: Beyond analytical chemistry, what other applications utilize the reactivity of 3-isothiocyanatopyridine?
A4: The reaction of 3-isothiocyanatopyridine extends beyond analytical applications. It readily reacts with α-amino acids to yield pyrido[3,2-d]pyrimidine derivatives. [, ] This reaction incorporates the nitrogen from the amino acid into the pyrimidine ring of the final product. [, ] Notably, the mild reaction conditions minimize racemization of chiral substituents within the amino acid. [, ]
Q4: Can you elaborate on the synthesis and further transformations of 3-isothiocyanatopyridine?
A5: 3-Isothiocyanatopyridine (2) is synthesized from 3-amino-2-ethoxycarbonylpyridine (1) using the thiophosgene method. [] It can be directly converted into various pyrido[3,2-d]pyrimidine derivatives (6-11, 25-30) through reactions with nucleophiles. [] Additionally, it can be transformed into thiourethane (3), which serves as a precursor for more complex tricyclic systems (12-17, 18, 19). []
Q5: Does 3-isothiocyanatopyridine react differently with other heterocycles like pyrrole?
A6: Interestingly, the reaction of 3-isothiocyanatopyridine with pyrrole differs from its reaction with amino acids. Instead of incorporating the pyrrole nitrogen into a pyrimidine ring, the reaction occurs at the C2 carbon of the 3-isothiocyanatopyridine molecule. [] This reaction pathway leads to the formation of compound 20, which can further cyclize to yield compounds 21 and 22. []
Q6: How is 3-isothiocyanatopyridine utilized in the synthesis of 1,7-naphthyridine derivatives?
A7: 3-Isothiocyanatopyridine serves as a key building block in the synthesis of 4-aryl-1,7-naphthyridine-2(1H)-thiones. [, ] This synthesis involves the in situ generation of 4-(1-arylalk-1-enyl)-3-isothiocyanatopyridines from their corresponding isocyanides using elemental sulfur (S8) in the presence of a catalytic amount of selenium. [, ] These intermediates then undergo an electrocyclic reaction to yield the desired 1,7-naphthyridine-2(1H)-thiones. [, ]
Q7: Can 3-isothiocyanatopyridine be used to modify dendrimers for material science applications?
A8: Yes, 3-isothiocyanatopyridine is employed to functionalize diaminobutane poly(propyleneimine) dendrimers. [] The isothiocyanate group reacts with primary amine groups on the dendrimer periphery, introducing pyridyl moieties. [] This modification allows for the formation of hydrogen-bonded supramolecular complexes with molecules like 3-cholesteryloxycarbonylpropanoic acid, leading to materials that exhibit liquid crystalline properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)









